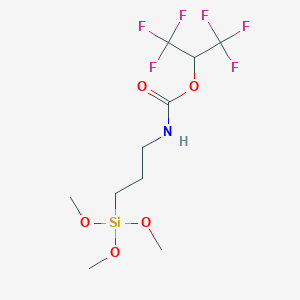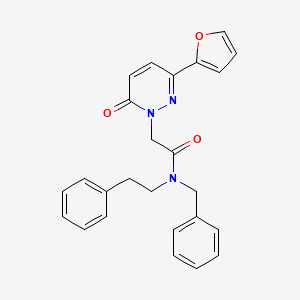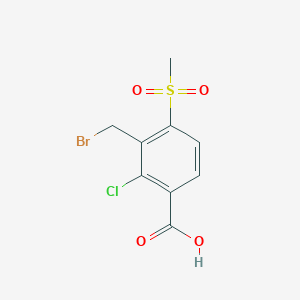
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is an organic compound with the molecular formula C9H8BrClO4S. It is a derivative of benzoic acid and contains bromomethyl, chloro, and methylsulfonyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid typically involves the bromination of 3-methyl-2-chloro-4-methylsulfonylbenzoic acid. The process uses hydrobromic acid as the brominating agent and hydrogen peroxide as the oxidizing agent. The reaction is carried out under heating reflux conditions in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives .
Aplicaciones Científicas De Investigación
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is currently limited due to its sensitizing properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid involves its interaction with biological molecules. It has been identified as a respiratory sensitizer, causing allergic reactions such as asthma, rhinitis, and urticaria. The underlying mechanism is believed to be IgE-mediated, where the compound binds to specific IgE antibodies, triggering an immune response .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromomethylbenzoic Acid: Lacks the chloro and methylsulfonyl groups.
2-Chloro-4-methylsulfonylbenzoic Acid: Lacks the bromomethyl group.
4-Methylsulfonylbenzoic Acid: Lacks both the bromomethyl and chloro groups.
Uniqueness
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfonyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
120100-05-2 |
|---|---|
Fórmula molecular |
C9H8BrClO4S |
Peso molecular |
327.58 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H8BrClO4S/c1-16(14,15)7-3-2-5(9(12)13)8(11)6(7)4-10/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
PKZUZWMYIHLRRA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


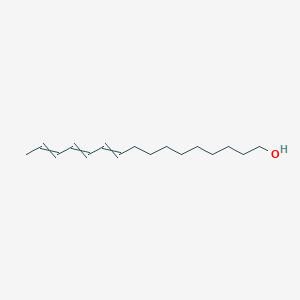
![Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14127507.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)


![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)
![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
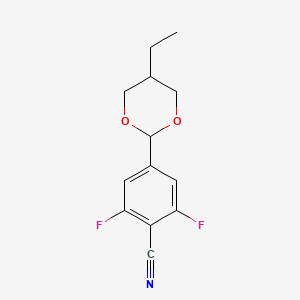
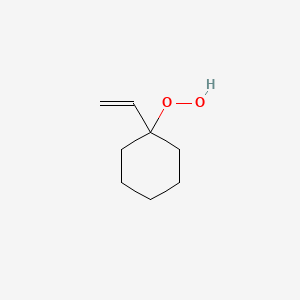
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
